molecular formula C8H7BrN2O B12455836 5-Bromo-6-methoxyimidazo[1,2-a]pyridine

5-Bromo-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B12455836
M. Wt: 227.06 g/mol
InChI Key: ABHXMPGNJCNNKN-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxyimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions and reagents may vary depending on the desired functional groups and the complexity of the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, will depend on the desired reaction and the reactivity of the compound .

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield a range of substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

5-Bromo-6-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved will depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-Bromo-6-methoxyimidazo[1,2-a]pyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-7-10-4-5-11(7)8(6)9/h2-5H,1H3

InChI Key

ABHXMPGNJCNNKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N2C=CN=C2C=C1)Br

Origin of Product

United States

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